2-Phenylethyl 1,6-dimethyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
2-Phenylethyl 1,6-dimethyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic organic compound that belongs to the class of tetrahydropyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethyl 1,6-dimethyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions.
Introduction of the Thiophene Group: The thiophene group can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Esterification: The carboxylate group can be introduced through an esterification reaction using an appropriate alcohol and acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Phenylethyl 1,6-dimethyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thiophene ring to a dihydrothiophene.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or dihydrothiophenes.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Phenylethyl 1,6-dimethyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate depends on its specific biological activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact mechanism would require detailed studies, including molecular docking, enzyme assays, and cellular experiments.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylethyl 1,6-dimethyl-2-oxo-4-(furan-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 2-Phenylethyl 1,6-dimethyl-2-oxo-4-(pyridine-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 2-Phenylethyl 1,6-dimethyl-2-oxo-4-(benzene-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
The uniqueness of 2-Phenylethyl 1,6-dimethyl-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate lies in the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other similar compounds
Properties
Molecular Formula |
C19H20N2O3S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-phenylethyl 3,4-dimethyl-2-oxo-6-thiophen-2-yl-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H20N2O3S/c1-13-16(18(22)24-11-10-14-7-4-3-5-8-14)17(15-9-6-12-25-15)20-19(23)21(13)2/h3-9,12,17H,10-11H2,1-2H3,(H,20,23) |
InChI Key |
KOVPEHCSQJANSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC=CS2)C(=O)OCCC3=CC=CC=C3 |
Origin of Product |
United States |
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